molecular formula C8H10O2 B2575342 bicyclo[2.2.1]hept-2-ene-1-carboxylic acid CAS No. 15023-39-9

bicyclo[2.2.1]hept-2-ene-1-carboxylic acid

Cat. No.: B2575342
CAS No.: 15023-39-9
M. Wt: 138.166
InChI Key: LMJVDYDHTWAXDL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid is a bicyclic compound with the molecular formula C8H10O2. It is also known as norbornene-2-carboxylic acid. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The presence of a carboxylic acid group at the 1-position of the bicyclic system makes it an important intermediate in organic synthesis.

Mechanism of Action

Target of Action

Norbornenecarboxylic acid is a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers . It can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .

Mode of Action

The reaction mechanism of Norbornenecarboxylic acid in Pd/norbornene-catalyzed alkylation and arylation via C–H activation has been theoretically elucidated by DFT computation . The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation . Both ortho-C–H and meta-C–H activations undergo a concerted metalation–deprotonation pathway .

Biochemical Pathways

The meta-C–C bond formation, which is the selectivity-determining step, follows a Pd (IV) pathway via oxidative addition on a Pd (II) five-membered-ring intermediate . The oxidative addition of alkyl iodide adopts an S N 2 pathway, whereas aryl iodide prefers concerted oxidative addition rather than the S N 2 pathway .

Result of Action

The result of the action of Norbornenecarboxylic acid is the formation of various functional materials, including polymers, dendrimers, and self-assembled monolayers . These materials can be used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the double bond.

    Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains an anhydride group instead of a carboxylic acid group.

    Norbornene: Lacks the carboxylic acid group.

Uniqueness

Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a reactive carboxylic acid group. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJVDYDHTWAXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-39-9
Record name bicyclo[2.2.1]hept-2-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 4 (27.0 g; 0,062 mole) and Zn° (16.2 g; 0,249 mol) were combined in HOAc (100 ml) and heated to reflux for one half hour. The reaction mixture was cooled and filtered through Celite®. The filtrate was concentrated and the residue suspended in H2O, whereupon the oil crystallized. The solid was filtered, washed with H2O and suction dried to yield 18.4 g (96.8%) of Compound 5 as a white solid.
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Synthesis routes and methods II

Procedure details

reacting an iodolactone of the formula ##STR60## with thionyl chloride and treating with ammonia to yield a primary amide of the formula ##STR61## treating the primary amide with hydroxy (tosyloxy) iodobenzene to yield a p-toluenesulfonic acid salt of the formula ##STR62## tosylating the p-toluenesulfonic acid salt with toluenesulfonyl chloride in pyridine to yield a tosylamine of the formula ##STR63## treating the tosylamine with zinc in acetic acid to yield a norbornene carboxylic acid of the formula ##STR64## treating the norbornene carboxylk acid sequentially with ozone and with sodium borohydride and an acidic workup to yield a gamma-lactone of the formula ##STR65## performing ammonolysis of the gamma-lactone to afford a primary amide diol of the formula ##STR66## reducing and protecting the amine with BOC to produce a tert-butyl carbamate diol of the formula ##STR67## and sequentially treating the tert-butyl carbamate diol with toluenesulfonyl chloride, trifluoroacetic acid and diisopropylethylamine to produce a tosylamine azanoradamantane of the formula ##STR68##
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Q & A

Q1: What makes norbornenecarboxylic acid suitable for polymerization?

A1: Norbornenecarboxylic acid readily undergoes ring-opening metathesis polymerization (ROMP) [, ]. This type of polymerization is driven by the release of ring strain in the norbornene structure, allowing for the creation of high molecular weight polymers [, ].

Q2: Can norbornenecarboxylic acid be copolymerized with other monomers?

A2: Yes, it can be copolymerized with ethylene using metallocene/MAO catalyst systems []. The incorporation of the norbornene comonomer introduces functionality and can influence the properties of the resulting polymer []. Researchers have also successfully synthesized block copolymers using norbornenecarboxylic acid derivatives and soybean oil-derived norbornene monomers via living ROMP [].

Q3: How does the structure of the metallocene catalyst affect the copolymerization of ethene and norbornenecarboxylic acid derivatives?

A3: Studies show that metallocenes with bulkier ligand frameworks tend to exhibit higher activity but incorporate less norbornenecarboxylic acid derivative into the polymer chain []. This suggests that steric hindrance around the catalytic center plays a crucial role in monomer coordination and insertion during polymerization [].

Q4: Are there alternative polymerization methods for norbornenecarboxylic acid derivatives?

A4: Besides ROMP, norbornenecarboxylic acid esters can undergo vinylic polymerization using palladium-based catalysts []. This method provides a route to different polymer architectures and properties compared to ROMP [].

Q5: What are the potential applications of polymers derived from norbornenecarboxylic acid?

A5: These polymers have shown promise in applications like opto- and microelectronics due to their potential as low dielectric materials and photoresists []. Their properties can be further tailored by modifying the ester group of the norbornenecarboxylic acid monomer []. For instance, the incorporation of bulky, rigid binaphthyl groups has been shown to affect gas-transport and dielectric properties [].

Q6: Can norbornenecarboxylic acid be chemically modified to introduce new functionalities?

A6: Yes, the carboxylic acid group provides a handle for further functionalization. For example, it can be reacted with 1,1′-bi-2-naphthol to form an ester, leading to a monomer with altered polymerization behavior and material properties []. Additionally, it can be transformed into a fluorinated γ-lactone using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [, ].

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